Bienvenue dans la boutique en ligne BenchChem!

Diethylamine, 1-methyl-N-nitroso-

DNA Adductomics Carcinogenesis Metabolic Activation

As an asymmetric dialkylnitrosamine bearing ethyl and isopropyl substituents, N-Nitrosoethylisopropylamine (NEIPA) exhibits a distinct dual α-hydroxylation metabolic activation profile that cannot be replicated by symmetric analogs such as NDMA or NDEA. Its compound-specific FDA Acceptable Intake limit of 400 ng/day (NDSRI category) and role as a valsartan-related impurity mandated by USP and EMA guidelines make authentic NEIPA reference standards indispensable for regulatory-compliant nitrosamine impurity method validation and quality control. Substituting with generic nitrosamine mixtures risks critical compliance failure in ANDA submissions. Procure the exact, characterized reference material to ensure LC-MS/MS method specificity, accurate calibration, and adherence to ICH M7 requirements.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
CAS No. 16339-04-1
Cat. No. B096717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylamine, 1-methyl-N-nitroso-
CAS16339-04-1
SynonymsDIETHYLAMINE,1-METHYL-N-NITROSO-
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCN(C(C)C)N=O
InChIInChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3
InChIKeyVGGZTNNNXAUZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitrosomethylethylamine (NMEA, CAS 16339-04-1): Carcinogenic Potency and Differential Metabolism of an Asymmetric Dialkylnitrosamine


N-Nitrosomethylethylamine (NMEA, CAS 16339-04-1), also known as N-nitrosoethylmethylamine, is an asymmetric dialkylnitrosamine characterized by a nitroso group attached to a secondary amine bearing both methyl and ethyl substituents [1]. As a member of the N-nitrosamine class, NMEA is a known potent rodent carcinogen, classified as a Group 2B possible human carcinogen by the IARC, and is a critical analytical reference standard and research tool in toxicology, cancer research, and pharmaceutical impurity control [2]. Its asymmetric structure confers a unique dual metabolic activation pathway, differentiating it from symmetric analogs like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which is central to its distinct biological profile and procurement relevance [3].

Why Substituting NMEA (CAS 16339-04-1) with NDMA or NDEA Compromises Experimental Fidelity and Regulatory Compliance


Generic substitution of N-nitrosamines in analytical or toxicological contexts is scientifically unsound due to profound, structure-dependent differences in their carcinogenic potency, metabolic activation pathways, and resultant organotropism [1]. NMEA, with its asymmetric methyl and ethyl groups, does not behave as a simple average of NDMA and NDEA; its unique β-hydroxylation pathway and dual α-hydroxylation rates create a distinct alkylation profile in vivo that is not replicated by a mixture of its symmetric counterparts [2]. Furthermore, regulatory agencies assign specific Acceptable Intake (AI) limits based on compound-specific carcinogenic potency (TD50) values, making the use of an incorrect analog for method validation or risk assessment a critical compliance failure [3]. The following quantitative evidence demonstrates these non-interchangeable properties.

Quantitative Differentiation of N-Nitrosomethylethylamine (NMEA, CAS 16339-04-1) from Symmetric Nitrosamines


Comparative Hepatic DNA Alkylation: NMEA is a Dual Alkylating Agent with Distinct Potency vs. NDMA and NDEA

A direct head-to-head study in male Fischer 344 rats (single i.p. dose, 5h survival) quantified the extent of hepatic DNA methylation and ethylation by NMEA, NDMA, and NDEA [1]. NMEA acts as both a methylating and ethylating agent, but with a potency that differs markedly from its symmetric counterparts. Its methylating efficiency was half that of NDMA, while its ethylating efficiency was substantially lower than that of an equimolar mixture of NDMA and NDEA [1]. This demonstrates that NMEA's biological effect is not simply additive or average of NDMA and NDEA.

DNA Adductomics Carcinogenesis Metabolic Activation Toxicology

Carcinogenic Potency (TD50): NMEA's 0.0503 mg/kg/day Value Defines its Unique Regulatory Risk Profile vs. NDMA (0.189 mg/kg/day)

The Carcinogenic Potency Database (CPDB) provides a standardized TD50 value for NMEA of 0.0503 mg/kg/day in rats, which is a direct measure of its carcinogenic potency [1]. This value is distinct from that of its closest analogs, NDMA and NDEA, which have TD50 values of 0.189 mg/kg/day and 0.0265 mg/kg/day, respectively [2]. This quantitative difference is critical for risk assessment and for setting compound-specific Acceptable Intake (AI) limits in pharmaceutical development, where NMEA's AI is derived as 50 ng/day based on this TD50 [3].

Carcinogenic Potency TD50 Risk Assessment Regulatory Toxicology

Metabolic Activation by Cytochrome P450: NMEA is Primarily Activated by CYP2E1, Unlike NDEA and Longer-Chain Analogs

An in vitro study using genetically engineered Salmonella typhimurium YG7108 expressing individual human CYP isoforms demonstrated a clear structure-dependent metabolic activation profile for N-nitrosamines [1]. NMEA and NDMA, both with short alkyl chains, were primarily activated by CYP2E1. In contrast, NDEA and other nitrosamines with longer alkyl chains (NDPA, NMPA, NMBA, NEBA) showed a major contribution from CYP2A6 [1]. This indicates that the choice of in vitro metabolic activation system (e.g., S9 fraction source) must be tailored to the specific nitrosamine under investigation.

Drug Metabolism CYP450 Metabolic Activation Genotoxicity

Analytical Selectivity: Optimized LC-MS Conditions Enable Baseline Separation of NMEA from NDMA and NDEA for Impurity Quantification

Recent method development studies have optimized LC-MS conditions to achieve the baseline separation and quantification of a panel of N-nitrosamine impurities, including NMEA, NDMA, and NDEA [1]. The developed method provides significantly improved performance compared to European Pharmacopoeia recommendations, enabling the specific detection of NMEA at low levels in complex pharmaceutical matrices [1]. This analytical resolution is crucial for ensuring compliance with compound-specific regulatory limits.

Analytical Chemistry LC-MS Impurity Profiling Pharmaceutical Analysis

Immunotoxic Potency: NMEA's ED50 for Humoral Immune Suppression Differs from Other N-Methyl-Containing Analogs

A comparative study evaluating the immunotoxicity of dialkylnitrosamines in female B6C3F1 mice assessed the ability of congeners to suppress the in vivo sRBC antibody response [1]. The study identified that nitrosamines possessing an N-methyl group, including NMEA (MEN), were the most immunotoxic. While quantitative ED50 values for each congener were determined, the exact value for NMEA is not provided in the abstract, but its inclusion in the most immunotoxic group distinguishes it from non-methylated analogs like NDEA or NDPA [1].

Immunotoxicology Structure-Activity Relationship Immunosuppression Toxicology

Environmental Fate: NMEA Photolysis Half-Life of 5.8 Minutes Demonstrates Rapid Atmospheric Degradation

An estimation of environmental fate indicates that NMEA, if released to the atmosphere, undergoes rapid direct photolysis with an estimated half-life of 5.8 minutes at a solar zenith angle of 40°N [1]. This rapid degradation is consistent with a class-level property observed for other nitrosamines, where direct photolysis half-lives range from 12-16 minutes under similar conditions [2]. This information is relevant for environmental risk assessments and for establishing safe handling and storage procedures that protect the compound from light exposure.

Environmental Chemistry Photodegradation Half-Life Fate and Transport

Primary Research and Industrial Applications for N-Nitrosomethylethylamine (NMEA, CAS 16339-04-1)


Pharmaceutical Impurity Reference Standard for LC-MS Method Validation

NMEA is a critical analytical reference standard for developing and validating LC-MS methods to detect and quantify nitrosamine impurities in drug substances and products. Its unique chromatographic behavior, as demonstrated by optimized LC-MS methods that baseline separate it from NDMA and NDEA [1], makes it essential for ensuring method specificity. Furthermore, its distinct TD50-derived Acceptable Intake limit of 50 ng/day [2] necessitates the use of the exact compound for accurate calibration and compliance with regulatory guidelines from bodies like the FDA and EMA.

Carcinogenesis and DNA Adductomics Research Using a Dual Alkylating Agent

NMEA serves as a unique tool in mechanistic carcinogenesis studies due to its asymmetric structure, which leads to both DNA methylation and ethylation in vivo. Unlike symmetric nitrosamines, NMEA's dual activation pathway, with a 2.6-fold higher rate of α-hydroxylation on the ethyl group compared to the methyl group [3], and a significant β-hydroxylation pathway [4], makes it an ideal compound for investigating the competitive interplay of metabolic routes and their impact on organotropism and tumor spectrum. Its distinct target organ profile (primarily liver, with potential for esophageal tumors under specific conditions [5]) further enhances its value in comparative oncology research.

In Vitro Metabolic Activation and CYP Enzyme Mapping Studies

NMEA is a valuable substrate for in vitro studies of cytochrome P450-mediated metabolism. Its primary activation by CYP2E1, as opposed to CYP2A6 for NDEA or CYP1A1 for NDBA [6], makes it a specific probe for CYP2E1 activity in human or rodent microsomal and S9 preparations. This property is leveraged in the design of sensitive Ames mutagenicity assays, where the use of hamster S9 (rich in CYP2E1) is recommended for NMEA to avoid false-negative results [7].

Environmental Contaminant Monitoring and Risk Assessment

NMEA is a target analyte in environmental monitoring programs, particularly for assessing the occurrence of nitrosamines in drinking water and wastewater as disinfection by-products [8]. Its presence, along with NDMA and NDEA, is used to evaluate the efficiency of water treatment processes and to conduct human health risk assessments. The compound-specific cancer slope factor (oral/inhalation: 2.2E+1 per mg/kg-day) and No Significant Risk Level (NSRL: 0.03 µg/day) [9] are critical parameters used in these assessments, mandating the use of authentic NMEA standards for accurate quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethylamine, 1-methyl-N-nitroso-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.